3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoyl-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes an indole moiety, a benzyloxy group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE typically involves multiple steps, including the formation of the indole ring, the introduction of the benzyloxy group, and the construction of the cyclohexenone ring. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: This step can be performed using a Williamson ether synthesis, where a phenol reacts with a benzyl halide in the presence of a base.
Construction of the Cyclohexenone Ring: This can be done through a Robinson annulation, which involves the reaction of a ketone with an α,β-unsaturated carbonyl compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and indole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the cyclohexenone ring, converting it to a cyclohexanol derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE has several applications in scientific research:
Medicinal Chemistry: The compound’s indole moiety makes it a potential candidate for drug development, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(5-(Benzyloxy)-5-oxopentanamido)-3-(2-carboxyethoxy)-2-[(2-carboxyethoxy)methyl]propoxy)propanoic acid
- Methyl 2-(benzylamino)-5-(benzyloxy)benzoate
Uniqueness
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE is unique due to its combination of an indole moiety, a benzyloxy group, and a cyclohexenone ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C35H38N2O3 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxypentylidene)-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C35H38N2O3/c1-3-4-15-33(38)35-32(20-27(21-34(35)39)26-13-9-6-10-14-26)36-19-18-29-24(2)37-31-17-16-28(22-30(29)31)40-23-25-11-7-5-8-12-25/h5-14,16-17,22,27,37-38H,3-4,15,18-21,23H2,1-2H3/b35-33+,36-32? |
InChI Key |
HOVGKGXZJXMZDT-YSWCJUJUSA-N |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)/O |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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